N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide
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Overview
Description
N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide is an organic compound with a complex structure that includes both amine and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide typically involves the reaction of 4-aminophenol with 2-hydroxy-4-methoxybenzoic acid. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated reactors and real-time monitoring systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl and methoxy groups can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
N-(4-Aminophenyl)benzamide: Lacks the hydroxyl and methoxy groups, which may affect its reactivity and binding properties.
2-Hydroxy-4-methoxybenzamide: Lacks the amino group, which may reduce its potential for forming hydrogen bonds with biological targets.
4-Aminophenyl-2-hydroxybenzoate: Contains an ester group instead of an amide group, which can influence its chemical stability and reactivity
Uniqueness
N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring, which can enhance its solubility and reactivity. Additionally, the amide linkage provides stability and the potential for forming strong hydrogen bonds, making it a versatile compound for various applications .
Properties
CAS No. |
663610-83-1 |
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Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
N-(4-aminophenyl)-2-hydroxy-4-methoxybenzamide |
InChI |
InChI=1S/C14H14N2O3/c1-19-11-6-7-12(13(17)8-11)14(18)16-10-4-2-9(15)3-5-10/h2-8,17H,15H2,1H3,(H,16,18) |
InChI Key |
GZNBVAHMIVZWRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N)O |
Origin of Product |
United States |
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